molecular formula C24H30F2O6 B1672897 Fluocinolone acetonide CAS No. 67-73-2

Fluocinolone acetonide

Cat. No. B1672897
CAS RN: 67-73-2
M. Wt: 452.5 g/mol
InChI Key: FEBLZLNTKCEFIT-VSXGLTOVSA-N
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Description

Fluocinolone acetonide is a corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic hydrocortisone derivative . The fluorine substitution at position 9 in the steroid nucleus greatly enhances its activity . It is a soluble potent steroid, approved for implantable corticosteroid devices named fluocinolone acetonide intravitreal implants for the treatment of chronic uveitis .


Molecular Structure Analysis

Fluocinolone Acetonide has a molecular formula of C24H30F2O6 . It has 9 defined stereocentres . The average mass is 452.488 Da and the monoisotopic mass is 452.201050 Da .

Scientific Research Applications

Intravitreal Implants for Uveitis and Macular Edema
Fluocinolone acetonide intravitreal implants, such as Retisert®, are used for the treatment of non-infectious uveitis affecting the posterior segment of the eye. These implants offer a long-term solution by providing a constant rate of corticosteroid release over a period of up to 3 years. This treatment is notable for its effectiveness in preventing the recurrence of uveitis and managing chronic diabetic macular edema (DME). However, it is associated with significant risks such as cataracts and increased intraocular pressure, necessitating careful patient monitoring (Bollinger & Smith, 2009; Mikhail & Sallam, 2013).

Topical Application for Inflammatory Dermatoses
Fluocinolone acetonide, in its various formulations, is applied topically to treat psoriasis, eczema, and other inflammatory dermatoses. Its efficacy in reducing inflammation and managing symptoms of these skin conditions has been well-documented. The drug's formulation in FAPG base has shown to be particularly effective, offering an improved treatment option for patients with dermatological conditions (Brogden, Speight, & Avery, 2012).

Drug Delivery Systems for Posterior Segment Diseases
Innovations in drug delivery systems for posterior segment diseases of the eye have incorporated fluocinolone acetonide. These systems, such as nonbiodegradable and biodegradable implants, provide sustained release of medication, reducing the need for frequent intravitreal injections. This approach is particularly beneficial for conditions requiring long-term treatment like persistent macular edema and noninfectious intermediate or posterior uveitis (Hsu, 2007).

Clinical Trials and Safety Evaluations
The safety and efficacy of fluocinolone acetonide, particularly in intravitreal implants, have been extensively evaluated in clinical trials. The Iluvien® implant, designed for the treatment of DME, has shown promising results in improving visual acuity and resolving edema. Despite its benefits, concerns regarding cataract formation and increased intraocular pressure highlight the importance of patient selection and monitoring (Sadiq et al., 2015).

Safety And Hazards

Fluocinolone acetonide can cause skin irritation and damage in some persons . If applied to the eyes, this material causes severe eye damage . It is advised to avoid contact with skin, eyes, and clothing. Use personal protective equipment and use only in well-ventilated areas. Do not ingest and do not breathe dust .

Future Directions

Fluocinolone acetonide has been used extensively in different medical areas . It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp . As an intravitreal implant, it is indicated for the treatment of diabetic macular edema with patients that have been previously treated with a course of corticosteroids and no clinically significant rise in intraocular pressure . Fluocinolone acetonide was announced on October 15, 2018 to be FDA approved for the treatment of chronic non-infectious uveitis affecting the posterior segment of the eye . Some reports have indicated the use of fluocinolone acetonide as a vasoprotective agent and for its use in the treatment of first-degree hemorrhoids .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLZLNTKCEFIT-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040674
Record name Fluocinolone acetonide
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Molecular Weight

452.5 g/mol
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Solubility

Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM
Record name Fluocinolone acetonide
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Mechanism of Action

Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/
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Product Name

Fluocinolone acetonide

Color/Form

CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER

CAS RN

67-73-2
Record name Fluocinolone 16,17-acetonide
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Melting Point

266-268, 266 °C
Record name Fluocinolone acetonide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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